molecular formula C24H20N4O3S B11592424 3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide

Cat. No.: B11592424
M. Wt: 444.5 g/mol
InChI Key: JYXLZLGVYSFLGG-UHFFFAOYSA-N
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Description

3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also features a methoxyphenyl group, which is a phenyl ring substituted with a methoxy group (-OCH3).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green and eco-friendly due to the use of a reusable catalyst and low reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiadiazole ring in 3-Benzamido-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}benzamide makes it unique compared to other benzamide derivatives. This ring structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N4O3S

Molecular Weight

444.5 g/mol

IUPAC Name

3-benzamido-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C24H20N4O3S/c1-31-20-12-10-16(11-13-20)14-21-27-28-24(32-21)26-23(30)18-8-5-9-19(15-18)25-22(29)17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,25,29)(H,26,28,30)

InChI Key

JYXLZLGVYSFLGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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